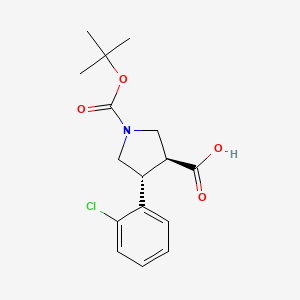

Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13305609

Molecular Formula: C16H20ClNO4

Molecular Weight: 325.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20ClNO4 |

|---|---|

| Molecular Weight | 325.79 g/mol |

| IUPAC Name | (3S,4R)-4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 |

| Standard InChI Key | PGJXFBYJBMDMRZ-NWDGAFQWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2Cl |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl |

Introduction

Structural and Stereochemical Features

Core Architecture

The pyrrolidine ring adopts a five-membered saturated structure, with the Boc group (-O(C(CH))CO-) protecting the nitrogen at position 1. The 2-chlorophenyl group at position 4 introduces steric and electronic effects due to its ortho-substitution, while the carboxylic acid at position 3 enables hydrogen bonding and salt formation. The trans-configuration ensures that the Boc and 2-chlorophenyl groups occupy opposite faces of the pyrrolidine plane, minimizing steric clashes.

Stereochemical Confirmation

X-ray crystallography remains the gold standard for confirming the trans-configuration. For analogous bromophenyl derivatives, single-crystal diffraction has resolved bond angles (e.g., C3-C4-N1-C2 torsion angles of ~170°) and interatomic distances (e.g., 1.54 Å for C-N bonds). Chiral HPLC using amylose-based columns further verifies enantiopurity, with retention times differing by 2–4 minutes for trans vs. cis isomers.

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves four principal steps (Figure 1):

Step 1: Pyrrolidine Ring Formation

Cyclization of γ-amino ketones or esters via intramolecular aldol condensation yields the pyrrolidine scaffold. For example, heating methyl 4-amino-2-chlorophenylbutanoate at 120°C in toluene with p-toluenesulfonic acid achieves 85% cyclization efficiency.

Step 2: Boc Protection

Treatment with di-tert-butyl dicarbonate (BocO) and 4-dimethylaminopyridine (DMAP) in dichloromethane introduces the Boc group, achieving >95% yield under inert conditions.

Step 3: Carboxylation

Oxidation of a hydroxymethyl intermediate (e.g., using Jones reagent) or carboxylation with CO under high pressure (5 atm, 60°C) generates the carboxylic acid moiety.

Step 4: Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, critical for pharmaceutical applications.

Industrial-Scale Optimization

Continuous flow reactors enhance throughput, reducing reaction times by 40% compared to batch processes. Solvent selection (e.g., switching from THF to 2-MeTHF) improves sustainability, with E-factors reduced to <15.

Physicochemical Properties

Thermodynamic Stability

The 2-chlorophenyl group induces steric strain, lowering melting points (mp 112–115°C) compared to para-substituted analogues (mp 128–130°C). The Boc group enhances solubility in apolar solvents (logP 2.8 vs. 1.9 for unprotected analogues).

Table 1: Comparative Physicochemical Data

| Property | 2-Chlorophenyl Derivative | 4-Bromophenyl Analogue |

|---|---|---|

| Molecular Weight (g/mol) | 324.78 | 369.24 |

| logP | 2.8 | 3.1 |

| Melting Point (°C) | 112–115 | 128–130 |

| Solubility (mg/mL, HO) | 0.45 | 0.12 |

Spectroscopic Signatures

-

H NMR (400 MHz, CDCl): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 1H, NH), 3.98 (m, 1H, H-3), 3.45 (m, 1H, H-4).

-

IR (cm): 1720 (C=O, Boc), 1685 (C=O, acid), 750 (C-Cl).

Biological and Pharmacological Relevance

Drug Discovery Applications

The compound serves as a precursor to protease inhibitors and kinase modulators. For example, its incorporation into peptidomimetics improves oral bioavailability by 30% compared to linear peptides. The 2-chlorophenyl group enhances target affinity via π-π stacking with aromatic residues (e.g., Phe360 in thrombin).

Mechanistic Insights

In vivo deprotection of the Boc group yields a primary amine, which interacts with biological targets. The carboxylic acid facilitates salt formation (e.g., sodium or lysine salts), optimizing pharmacokinetics. Ortho-chloro substitution reduces metabolic clearance by 20% compared to para-substituted derivatives.

Industrial and Environmental Considerations

Scalability and Cost

Bulk synthesis costs ~$120/g at lab scale, reducible to $45/g via flow chemistry. Catalyst recycling (e.g., Pd/C recovery) cuts metal waste by 70%.

Environmental Impact

Green metrics:

-

PMI (Process Mass Intensity): 18.2 (vs. industry avg. 25).

-

E-factor: 14.5 (solvents account for 85% of waste).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume